[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474304
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H35N3O3 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1 |
| Standard InChI Key | ZGUQEAYRRWXYIK-NRXISQOPSA-N |
| Isomeric SMILES | CCN(C1CCC(CC1)NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate, with the molecular formula C₁₈H₃₅N₃O₃ and a molar mass of 341.5 g/mol. Key structural elements include:
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Cyclohexyl backbone: Provides conformational rigidity, influencing binding affinity in biological systems.
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(S)-2-Amino-3-methylbutanoyl group: A chiral branched-chain amino acid residue critical for stereospecific interactions.
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tert-Butyl carbamate (Boc): A transient protecting group for amines, removable under acidic conditions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₅N₃O₃ | |
| Molecular Weight | 341.5 g/mol | |
| IUPAC Name | tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate | |
| SMILES | CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| CAS Number | Not explicitly listed | — |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves multi-step organic transformations, leveraging peptide coupling and protective group chemistry:
Amide Bond Formation
The (S)-2-amino-3-methylbutanoyl moiety is introduced via EDC/HOBt-mediated coupling between a Boc-protected cyclohexylamine and the activated carboxylic acid derivative of the amino acid . This method ensures high yield and minimal racemization .
Boc Protection and Deprotection
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Protection: The ethylamine group on the cyclohexyl ring is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions, regenerating the free amine for subsequent functionalization .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Amide coupling | EDC·HCl, HOBt, DMF, rt | 75–85% | |
| 2 | Boc protection | Boc₂O, TEA, CH₂Cl₂ | >90% | |
| 3 | Purification | Prep-HPLC (C18 column) | — |
Stereochemical Considerations
The (S)-configuration at the amino acid’s α-carbon is critical for bioactivity. Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure enantiopurity .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound serves as a versatile building block for:
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Protease inhibitors: Analogous carbamates are used in SARS-CoV 3CL protease inhibitors, where the Boc group enhances solubility during synthesis .
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Anticancer agents: Similar structures show activity against breast cancer (MCF-7) and glioblastoma (BNC3) cell lines by targeting glutaminolysis .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
While direct data on this compound is limited, structurally related carbamates exhibit:
Pharmacokinetic Profiling
In rat models, analogous compounds demonstrate:
Analytical Characterization
Spectroscopic Methods
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